2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 2352787-49-4
VCID: VC11589872
InChI: InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7-11(4,5)16-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14)
SMILES:
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol

2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid

CAS No.: 2352787-49-4

Cat. No.: VC11589872

Molecular Formula: C11H21NO5

Molecular Weight: 247.29 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid - 2352787-49-4

Specification

CAS No. 2352787-49-4
Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
IUPAC Name 2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]oxyacetic acid
Standard InChI InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7-11(4,5)16-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Standard InChI Key FYIDZYKXBGMEIJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC(C)(C)OCC(=O)O

Introduction

Synthesis Methods

The synthesis of compounds with similar structures often involves protecting group chemistry, where the Boc group is used to protect the amino group during reactions. A typical synthesis might involve:

  • Protection of the Amino Group: Using di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.

  • Etherification: Forming the ether linkage between the protected aminoalkyl chain and the acetic acid moiety.

Potential Applications

Compounds with Boc-protected amino groups are commonly used in peptide synthesis and medicinal chemistry. The presence of the Boc group allows for selective deprotection under acidic conditions, which is crucial for controlling reaction sequences in complex syntheses.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-[(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acidC₁₃H₂₃NO₆Boc-protected amino group, ether linkage to acetic acid
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoateC₁₀H₁₉NO₅Hydroxylated and methyl esterified version
(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acidC₁₀H₁₉NO₄Boc-protected amino acid, different alkyl chain

Research Findings and Future Directions

While specific research findings on 2-[(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)oxy]acetic acid are not available, compounds with similar structures are often studied for their potential in drug synthesis and as intermediates in organic chemistry. Future research could focus on exploring its reactivity, stability, and applications in medicinal chemistry.

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